(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
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Overview
Description
“(1R)-1-[2-(trifluoromethyl)phenyl]ethanol” is a chemical compound with the molecular formula C9H9F3O and a molecular weight of 190.17 . It is a solid substance at room temperature .
Synthesis Analysis
This compound can be synthesized through the biotransformation of 3,5-bis(trifluoromethyl)acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol . Another method involves the use of recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 . This indicates that the compound has a single carbon atom attached to a hydroxyl group (OH) and a phenyl group that is substituted with a trifluoromethyl group (CF3).Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Bio-Ethanol for Hydrogen Production Research highlights the use of bio-ethanol, a renewable energy carrier produced from biomass fermentation, as a promising method for hydrogen production. Catalysts like Rh and Ni have been identified as effective for ethanol steam reforming towards hydrogen production. The development of bimetallic catalysts and double-bed reactors could enhance hydrogen production and catalyst stability, pointing towards ethanol's role in sustainable energy solutions (Ni, Leung, & Leung, 2007).
Ethanol and Environmental Impact The transport and fate of ethanol in groundwater contaminated by gasohol have been examined, with findings suggesting ethanol could increase BTEX (benzene, toluene, ethylbenzene, xylene) plume lengths in the subsurface. This research is crucial for environmental science, indicating ethanol's environmental impact and the need for careful management of ethanol-containing spills (Powers et al., 2001).
Ethanol Metabolomics The metabolomics of ethanol, covering both oxidative and non-oxidative pathways, offers insights into ethanol's toxicological effects and dose-response variability. This comprehensive understanding of ethanol metabolism could guide research into similar compounds' metabolic pathways and their implications for health and disease (Dinis-Oliveira, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used as nucleophilic trifluoromethylating agents .
Mode of Action
The compound can act as a trifluoromethyl radical precursor . It forms electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The introduction of a trifluoromethyl group into sulfur-containing compounds significantly alters the biochemical properties of the molecules .
Result of Action
The result of the compound’s action is the S-trifluoromethylation of thiophenols . This process occurs under photoredox catalyst-free conditions .
Action Environment
The action of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol is influenced by environmental factors such as light. The compound undergoes an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Properties
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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